1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
197244-19-2
VCID:
VC21325493
InChI:
InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1
SMILES:
CCC(CN1C2CCCC2CO1)O
Molecular Formula:
C10H19NO2
Molecular Weight:
185.26 g/mol
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,(3a-alpha-,6a-alpha-)-[partial]-(9CI)
CAS No.: 197244-19-2
Cat. No.: VC21325493
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197244-19-2 |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 1-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol |
| Standard InChI | InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1 |
| Standard InChI Key | DGUFDNAHYHDWIS-RCAUJQPQSA-N |
| Isomeric SMILES | CCC(CN1[C@@H]2CCC[C@@H]2CO1)O |
| SMILES | CCC(CN1C2CCCC2CO1)O |
| Canonical SMILES | CCC(CN1C2CCCC2CO1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator